

# A Comparative Analysis of AVE 0991 and Angiotensin-(1-7) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B10800321

Get Quote

In the landscape of therapeutic agents targeting the renin-angiotensin system (RAS), the non-peptide compound AVE 0991 has emerged as a significant synthetic agonist of the Mas receptor, mimicking the actions of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)]. This guide provides a detailed comparison of the efficacy of AVE 0991 versus Ang-(1-7), presenting supporting experimental data, detailed methodologies, and visual representations of their shared signaling pathways. This objective analysis is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of the protective arm of the RAS.

## **Molecular and Functional Comparison**

AVE 0991 was developed as a non-peptide mimic of Ang-(1-7) to overcome the pharmacokinetic limitations of the native peptide, such as its short half-life and susceptibility to degradation. Both molecules exert their effects primarily through the G-protein coupled Mas receptor, initiating a signaling cascade that often counteracts the detrimental effects of the classical RAS axis mediated by Angiotensin II and its AT1 receptor.

## **Data Presentation: Quantitative Efficacy**

The following tables summarize key quantitative data from various experimental studies, offering a direct comparison of the potency and efficacy of AVE 0991 and Ang-(1-7) in different biological contexts.

Table 1: Receptor Binding Affinity



| Compound          | Assay System                                                         | IC50 Value       | Reference |
|-------------------|----------------------------------------------------------------------|------------------|-----------|
| AVE 0991          | [125I]-Ang-(1-7) binding to bovine aortic endothelial cell membranes | 21 ± 35 nmol/L   | [1]       |
| Angiotensin-(1-7) | [125I]-Ang-(1-7) binding to bovine aortic endothelial cell membranes | 220 ± 280 nmol/L | [1]       |
| AVE 0991          | [125I]-Ang-(1-7)<br>binding to Mas-<br>transfected COS cells         | 4.75 x 10-8 M    | [2]       |

Notably, in bovine aortic endothelial cell membranes, AVE 0991 demonstrated an approximately 10-fold higher affinity for the Ang-(1-7) binding site compared to Ang-(1-7) itself. [3]

Table 2: In Vitro Efficacy - Endothelial Function

| Compound<br>(Concentration       | Cell Type                          | Measurement         | Result          | Reference |
|----------------------------------|------------------------------------|---------------------|-----------------|-----------|
| AVE 0991 (10<br>μmol/L)          | Bovine Aortic<br>Endothelial Cells | Peak NO<br>Release  | 295 ± 20 nmol/L | [1][3]    |
| Angiotensin-(1-7)<br>(10 µmol/L) | Bovine Aortic<br>Endothelial Cells | Peak NO<br>Release  | 270 ± 25 nmol/L | [1][3]    |
| AVE 0991 (10<br>μmol/L)          | Bovine Aortic<br>Endothelial Cells | Peak O2-<br>Release | 18 ± 2 nmol/L   | [1][3]    |
| Angiotensin-(1-7)<br>(10 μmol/L) | Bovine Aortic<br>Endothelial Cells | Peak O2-<br>Release | 20 ± 4 nmol/L   | [1][3]    |



While peak nitric oxide (NO) concentrations were similar, the amount of bioactive NO released was approximately five times higher for AVE 0991 compared to Ang-(1-7).[1][3]

Table 3: In Vivo Efficacy - Various Models

| Compound          | Animal Model                                                   | Dose                                              | Effect                                                  | Reference |
|-------------------|----------------------------------------------------------------|---------------------------------------------------|---------------------------------------------------------|-----------|
| AVE 0991          | Water-loaded<br>C57BL/6 mice                                   | 0.58 nmol/g body<br>weight                        | Significant reduction in urinary volume                 | [4]       |
| AVE 0991          | Obese Zucker<br>rats                                           | 0.5 mg/kg<br>BW/day (osmotic<br>minipumps)        | Improved<br>glucose<br>metabolism in<br>skeletal muscle | [5]       |
| Angiotensin-(1-7) | Dextran sulfate<br>sodium (DSS)-<br>induced colitis in<br>mice | 0.01-0.06 mg/kg<br>(daily i.p.<br>injections)     | Amelioration of colitis                                 | [6]       |
| AVE 0991          | DSS-induced colitis in mice                                    | 1, 20, and 40<br>mg/kg (daily i.p.<br>injections) | Restoration of body weight loss                         | [7]       |
| AVE 0991          | Myocardial infarction in rats                                  | 1 mg/kg                                           | Attenuated heart failure                                | [8]       |
| Angiotensin-(1-7) | Myocardial ischemia/reperfu sion in isolated rat hearts        | 0.22 nmol/L<br>(perfused)                         | Cardioprotective effects                                | [9]       |

## **Signaling Pathways and Experimental Workflows**

The activation of the Mas receptor by both AVE 0991 and Ang-(1-7) triggers a cascade of intracellular events that contribute to their observed physiological effects.





Click to download full resolution via product page

Caption: Signaling pathway of AVE 0991 and Angiotensin-(1-7).



The following diagram illustrates a general experimental workflow for comparing the in vivo effects of AVE 0991 and Angiotensin-(1-7) in an animal model of disease.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo comparison.

## **Experimental Protocols**

Below are detailed methodologies for key experiments cited in the comparison of AVE 0991 and Angiotensin-(1-7).

## **Radioligand Binding Assay**

- Objective: To determine the binding affinity of AVE 0991 and Ang-(1-7) to the Ang-(1-7) receptor.
- Method:
  - Bovine aortic endothelial cell membranes were prepared.
  - Membranes were incubated with [125I]-Ang-(1-7) and increasing concentrations of either unlabeled AVE 0991 or unlabeled Ang-(1-7).
  - The reaction was terminated by rapid filtration, and the radioactivity bound to the filters was measured.
  - IC50 values were calculated from competition binding curves.[1][3]

## Measurement of Nitric Oxide and Superoxide Release

- Objective: To compare the ability of AVE 0991 and Ang-(1-7) to stimulate NO and superoxide
   (O2-) release from endothelial cells.
- · Method:
  - Primary cultures of bovine aortic endothelial cells were grown to confluence.
  - Electrochemical nanosensors selective for NO and O2- were placed on the cell surface.
  - AVE 0991 or Ang-(1-7) was added to the cells.



• The release of NO and O2- was measured directly and simultaneously.[1][3]

#### In Vivo Murine Model of Colitis

- Objective: To evaluate the anti-inflammatory effects of AVE 0991 and Ang-(1-7) in a model of inflammatory bowel disease.
- Method:
  - Colitis was induced in mice by administering dextran sulfate sodium (DSS) in their drinking water.
  - Mice were treated daily with intraperitoneal (i.p.) injections of either vehicle, Ang-(1-7)
     (0.01-1 mg/kg), or AVE 0991 (1-40 mg/kg).[6][7]
  - Disease activity was assessed by monitoring body weight, colon length, and histological scoring of inflammation.[6][7]

## **Conclusion**

The available experimental data consistently demonstrate that AVE 0991 is a potent and effective non-peptide agonist of the Mas receptor, successfully mimicking and, in some aspects, enhancing the beneficial effects of Angiotensin-(1-7). Its improved pharmacokinetic profile, including a longer half-life and resistance to degradation, makes it a promising therapeutic candidate for a variety of conditions where the protective arm of the RAS is implicated, such as cardiovascular diseases, kidney disease, and inflammatory disorders.[7] While Ang-(1-7) remains the endogenous standard, AVE 0991 represents a significant advancement in the development of Mas receptor agonists with clinical potential. Further research is warranted to fully elucidate the comparative long-term effects and safety profiles of these two important molecules.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Action of Angiotensin 1-7 in Experimental Colitis | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [A Comparative Analysis of AVE 0991 and Angiotensin-(1-7) Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800321#comparing-the-efficacy-of-ave-0991-vs-angiotensin-1-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com